Evidence 1: In Vivo Metabolic Conversion to Ochratoxin A Defines Toxicological Equivalence Potential
In rat models, orally administered Ochratoxin C (OTC) is rapidly and completely converted to Ochratoxin A (OTA), leading to nearly identical blood concentration-time profiles for the resulting OTA. This is a critical differentiating feature, as the in vivo toxicity of OTC is primarily a function of its biotransformation to OTA, a process not applicable to other analogs like Ochratoxin B (OTB) [1].
| Evidence Dimension | In Vivo Metabolic Fate and Resulting Systemic Exposure to OTA |
|---|---|
| Target Compound Data | Oral administration of OTC yields an OTA blood concentration-time profile (AUC, Cmax, Tmax) statistically identical to that from an equimolar oral dose of OTA [1]. |
| Comparator Or Baseline | Ochratoxin A (OTA): The same pharmacokinetic parameters for OTA are achieved when OTA itself is administered orally [1]. |
| Quantified Difference | No statistically significant difference in OTA blood concentration over time following oral administration of OTC vs. OTA. Maximum OTA concentration reached at 60 min post-dose in both cases [1]. |
| Conditions | In vivo study in rats; oral and intravenous administration; blood sampling over time to measure OTA concentration [1]. |
Why This Matters
Procurement of OTC as a reference standard is essential for toxicokinetic studies to understand the true systemic exposure to OTA following ingestion of OTC, a scenario not replicable with OTA alone.
- [1] Fuchs, R.; Hult, K.; Peraica, M.; et al. Conversion of ochratoxin C into ochratoxin A in vivo. Appl. Environ. Microbiol. 1984, 48 (1), 41–42. View Source
